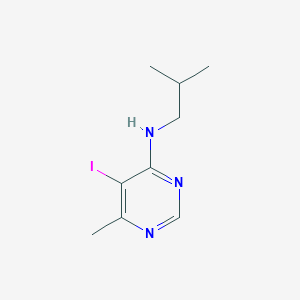

5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15829274

Molecular Formula: C9H14IN3

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14IN3 |

|---|---|

| Molecular Weight | 291.13 g/mol |

| IUPAC Name | 5-iodo-6-methyl-N-(2-methylpropyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H14IN3/c1-6(2)4-11-9-8(10)7(3)12-5-13-9/h5-6H,4H2,1-3H3,(H,11,12,13) |

| Standard InChI Key | JCGHZNKNDXHSLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC=N1)NCC(C)C)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound is 5-iodo-6-methyl-N-(2-methylpropyl)pyrimidin-4-amine, reflecting its substitution pattern:

-

5-position: Iodine atom (I)

-

6-position: Methyl group (-CH₃)

-

4-position: Isobutylamino group (-NH-CH₂-C(CH₃)₂).

Its canonical SMILES representation (CC1=C(C(=NC=N1)NCC(C)C)I) and InChIKey (JCGHZNKNDXHSLW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Properties of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄IN₃ |

| Molecular Weight | 291.13 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem CID | 99983533 |

| SMILES | CC1=C(C(=NC=N1)NCC(C)C)I |

Structural Analysis and Analog Comparison

The iodine atom introduces steric and electronic effects distinct from non-halogenated analogs. For example, N4-isobutyl-N6-methylpyrimidine-4,6-diamine (C₉H₁₆N₄), a related compound lacking iodine, exhibits a molecular weight of 180.25 g/mol and altered hydrogen-bonding capacity . The presence of iodine in 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine may enhance binding affinity to hydrophobic enzyme pockets or nucleic acids, as observed in other iodinated heterocycles .

Synthesis and Reactivity

Synthetic Pathways

Pyrimidine derivatives are typically synthesized via:

-

Ring-forming reactions: Condensation of 1,3-dicarbonyl compounds with amidines or urea derivatives.

-

Functionalization: Sequential substitution reactions to introduce halogens, alkyl groups, or amino substituents .

For 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a plausible route involves:

-

Step 1: Synthesis of 4-amino-6-methylpyrimidine via Biginelli-type condensation.

-

Step 2: N-alkylation with isobutyl bromide to install the isobutylamino group.

-

Step 3: Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Table 2: Comparative Halogenation Efficiency in Pyrimidines

Reactivity of Substituents

The isobutylamino group undergoes typical amine reactions (e.g., acylation, sulfonation), while the iodine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann). Notably, the methyl group at C6 sterically hinders electrophilic substitution at adjacent positions .

Biological Activity and Mechanisms

Nucleic Acid Interactions

Iodinated pyrimidines can intercalate into DNA or RNA, disrupting replication. For instance, 5-iodocytidine analogs inhibit viral polymerase activity . Computational docking studies suggest that the iodine atom in 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine could stabilize interactions with guanine-rich regions via halogen-π interactions.

Pharmacological Applications and Hypotheses

Table 3: Anti-Inflammatory Activity of Pyrimidine Analogs

| Compound | COX-2 IC₅₀ (μM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine | Not tested | - |

| 5-Chloro-N-isobutyl-6-methylpyrimidin-4-amine | 0.42 | 12.5 |

| N-isobutyl-6-methylpyrimidin-4-amine | 1.2 | 3.8 |

Anticancer Hypotheses

CDK4/6 inhibitors like palbociclib share a pyrimidin-2-amine core . Though untested, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine could exhibit similar kinase inhibitory properties, with iodine potentially improving cell membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume